molecular formula C16H19N3O3S B2600760 1-(2,5-dimethylfuran-3-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide CAS No. 1235086-36-8

1-(2,5-dimethylfuran-3-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B2600760
CAS No.: 1235086-36-8
M. Wt: 333.41
InChI Key: BAXIDLCBEIQWLW-UHFFFAOYSA-N
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Description

1-(2,5-dimethylfuran-3-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C16H19N3O3S and its molecular weight is 333.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Applications

  • Heterocyclic Compound Synthesis : Research into synthesizing novel heterocyclic compounds, such as benzodifuranyl, triazines, and oxadiazepines derived from visnaginone and khellinone, has shown significant anti-inflammatory and analgesic activities. These compounds, through cyclooxygenase inhibition, offer insights into the design of new drugs with potential therapeutic benefits (A. Abu‐Hashem et al., 2020).

  • Antibacterial and Antiprotozoal Agents : The synthesis of dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines has been explored for their strong DNA affinities and significant in vitro and in vivo activities against Trypanosoma and Plasmodium falciparum, highlighting their potential as antiprotozoal agents (M. Ismail et al., 2004).

  • Antimicrobial Activity : Novel synthesis approaches for compounds with a piperidine-4-carboxamide core have been shown to exhibit good antibacterial activity against a range of Gram-positive and Gram-negative bacterial strains, suggesting a promising area for developing new antimicrobial agents (B. Selvakumar & K. Elango, 2017).

Molecular Interaction and Bioactivity Studies

  • CB1 Cannabinoid Receptor Antagonism : The antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716) demonstrates potent and selective antagonism for the CB1 cannabinoid receptor, providing a framework for understanding molecular interactions and developing potential treatments for disorders related to cannabinoid system dysregulation (J. Shim et al., 2002).

  • Insecticidal Activity : The development of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides and their subsequent evaluation for insecticidal activity exemplifies the potential for chemical compounds to contribute to pest control solutions, highlighting another area of application for novel synthetic compounds (G. Yu et al., 2009).

Properties

IUPAC Name

1-(2,5-dimethylfuran-3-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-10-9-13(11(2)22-10)15(21)19-6-3-12(4-7-19)14(20)18-16-17-5-8-23-16/h5,8-9,12H,3-4,6-7H2,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAXIDLCBEIQWLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.